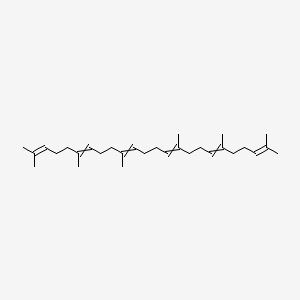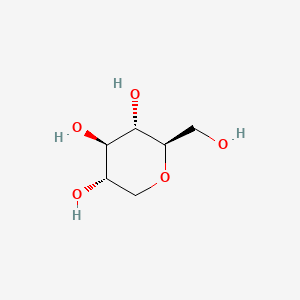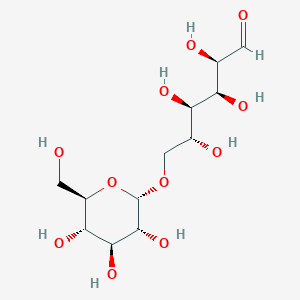
sodium;hydroxymethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;hydroxymethanesulfinate” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. The specific details about this compound, including its chemical structure, properties, and biological activities, are cataloged in this database.
Vorbereitungsmethoden
The preparation methods for sodium;hydroxymethanesulfinate involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of protective groups, halogenation, and alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
sodium;hydroxymethanesulfinate undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents might include halogens or nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Wissenschaftliche Forschungsanwendungen
sodium;hydroxymethanesulfinate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. It may also be used in studies of reaction mechanisms and kinetics.
Biology: In biology, this compound might be used in studies of cellular processes and molecular interactions. It could serve as a probe or marker in various assays.
Medicine: In medicine, this compound could be investigated for its potential therapeutic effects. This might include studies on its efficacy and safety in treating specific diseases or conditions.
Industry: In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. It could also be used in the development of new materials or technologies.
Wirkmechanismus
The mechanism of action of sodium;hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the nature of the compound.
Vergleich Mit ähnlichen Verbindungen
sodium;hydroxymethanesulfinate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or biological activities. For example, PubChem provides tools for comparing 2-dimensional (2-D) and 3-dimensional (3-D) neighboring relationships between molecules . This can help identify related compounds and understand their similarities and differences.
Eigenschaften
IUPAC Name |
sodium;hydroxymethanesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJFPHUCFXLBL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(O)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
